molecular formula C10H13Li B8651143 lithium;1,2,4,5-tetramethylbenzene-6-ide CAS No. 142633-71-4

lithium;1,2,4,5-tetramethylbenzene-6-ide

Cat. No.: B8651143
CAS No.: 142633-71-4
M. Wt: 140.2 g/mol
InChI Key: UIQZKGIANBUWTH-UHFFFAOYSA-N
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Description

Lithium;1,2,4,5-tetramethylbenzene-6-ide is a lithium-coordinated aromatic compound derived from the deprotonation of 1,2,4,5-tetramethylbenzene (durene) at the 6-position. Durene, a fully substituted benzene derivative with four methyl groups, is a symmetrical molecule (C₆H₂(CH₃)₄) known for its high thermal stability and low solubility in polar solvents . The lithium salt is synthesized via deprotonation using strong lithium bases, such as lithium hydride (LiH) or lithium diisopropylamide (LDA), in anhydrous tetrahydrofuran (THF) . The resulting arylide exhibits unique steric and electronic properties due to the electron-donating methyl groups, making it a potent base and nucleophile in organometallic reactions.

Properties

CAS No.

142633-71-4

Molecular Formula

C10H13Li

Molecular Weight

140.2 g/mol

IUPAC Name

lithium;1,2,4,5-tetramethylbenzene-6-ide

InChI

InChI=1S/C10H13.Li/c1-7-5-9(3)10(4)6-8(7)2;/h5H,1-4H3;/q-1;+1

InChI Key

UIQZKGIANBUWTH-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC(=C([C-]=C1C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

lithium;1,2,4,5-tetramethylbenzene-6-ide can be synthesized through the reaction of 2,3,5,6-tetramethylbenzene with an organolithium reagent such as n-butyllithium. The reaction typically takes place in a non-polar solvent like hexane or benzene at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

lithium;1,2,4,5-tetramethylbenzene-6-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in an inert atmosphere to prevent oxidation and moisture interference .

Major Products Formed

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

lithium;1,2,4,5-tetramethylbenzene-6-ide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: It is employed in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;1,2,4,5-tetramethylbenzene-6-ide involves its strong nucleophilic properties. It can attack electrophilic centers in various substrates, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Parent Hydrocarbon Isomers
The positional arrangement of methyl groups on the benzene ring significantly impacts reactivity and stability:

Compound Name CAS Number Symmetry Boiling Point (°C) Stability
1,2,4,5-Tetramethylbenzene (Durene) 95-93-2 C₂v (planar) 196–198 High (symmetrical)
1,2,3,4-Tetramethylbenzene 488-23-3 Asymmetric 210–212 Moderate

Durene’s symmetry enhances its crystalline packing and thermal stability compared to asymmetric isomers, which translates to greater stability in its lithium salt form .

B. Deuterated Derivatives
Deuterated analogs of durene, such as 1,2,4,5-tetramethylbenzene-3,6-d₂ (CAS 1859-01-4) and -d₁₄ (CAS 15502-50-8), are used in kinetic studies to probe reaction mechanisms involving the lithium salt . Isotopic substitution reduces reaction rates (kinetic isotope effects), providing insights into proton-transfer steps .

Research Findings and Data Tables

Table 1: Key Properties of Lithium;1,2,4,5-Tetramethylbenzene-6-ide vs. Analogues

Property Lithium Durene-ide Lithium Mesitylenide 1,2,3,4-Tetramethylbenzene Lithium Salt
Molecular Symmetry C₂v C₃v Asymmetric
Solubility in THF Moderate High Low
Thermal Decomposition (°C) >250 (estimated) 220–240 200–220
Air Sensitivity Low (steric shield) High Moderate

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